molecular formula C23H40Cl2N6O7S B611639 Vardenafil hydrochloride trihydrate CAS No. 330808-88-3

Vardenafil hydrochloride trihydrate

Cat. No.: B611639
CAS No.: 330808-88-3
M. Wt: 615.568
InChI Key: NEAUGLIJDBPHAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vardenafil hydrochloride trihydrate is a selective inhibitor of cyclic guanosine monophosphate-specific phosphodiesterase type 5 (PDE5). It is primarily used as an oral therapy for the treatment of erectile dysfunction. The compound works by increasing blood flow to the penis during sexual stimulation, thereby facilitating an erection .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Vardenafil hydrochloride trihydrate plays a crucial role in biochemical reactions by inhibiting the enzyme PDE5. This inhibition prevents the degradation of cGMP, a molecule that mediates smooth muscle relaxation. During sexual stimulation, NO is released from nerve endings and endothelial cells in the corpus cavernosum, activating the enzyme guanylate cyclase. This activation increases the synthesis of cGMP, which in turn causes the smooth muscle cells to relax and blood to flow into the penis . This compound interacts with PDE5 more selectively compared to other PDE isoforms, although its selectivity is lower than that of tadalafil .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by increasing cGMP levels, which leads to the relaxation of smooth muscle cells in the corpus cavernosum. This relaxation facilitates increased blood flow and erection. Additionally, the compound has been evaluated for its potential use in treating pulmonary arterial hypertension by promoting vasodilation in the pulmonary arteries . The impact on cell signaling pathways includes the activation of guanylate cyclase and the subsequent increase in cGMP synthesis .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of PDE5, which is responsible for the degradation of cGMP. By inhibiting PDE5, this compound increases the levels of cGMP in the smooth muscle cells of the corpus cavernosum. This elevated cGMP level leads to the relaxation of smooth muscle cells and increased blood flow . The binding interactions with PDE5 are highly selective, making this compound a potent inhibitor of this enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is prone to degradation under certain conditions, such as exposure to sunlight, thermal stress, and hydrolysis, while it remains stable under oxidative conditions . The stability of the compound is crucial for its efficacy and safety in clinical use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In conscious rabbits, intravenous administration of this compound induced dose-dependent penile erections. The efficacy of the compound was potentiated by the simultaneous administration of the nitric oxide donor sodium nitroprusside, which significantly reduced the minimal effective dose . High doses of this compound have been associated with adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include the inhibition of PDE5 and the subsequent increase in cGMP levels. The major circulating metabolite, N-desethylvardenafil (M1), results from desethylation at the piperazine moiety of vardenafil. This metabolite has a plasma concentration of approximately 26% of that of the parent compound . The metabolic pathways of this compound are essential for understanding its pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve extensive tissue distribution. The mean steady-state volume of distribution (Vss) for vardenafil is 208 liters, indicating its extensive distribution in tissues . This compound and its major circulating metabolite, M1, are highly bound to plasma proteins, with about 95% of the parent drug and M1 being bound . This high protein binding affects the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is primarily within the smooth muscle cells of the corpus cavernosum, where it exerts its effects by inhibiting PDE5 and increasing cGMP levels. The compound’s activity is directed towards the relaxation of smooth muscle cells, facilitating increased blood flow and erection . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of vardenafil hydrochloride trihydrate involves a series of complex chemical reactions. One common method starts with the alkylation of 2-hydroxybenzonitrile, followed by multiple steps to achieve the final product . Another method involves the reaction of 2-(2-phenylethyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazine-4-one with chlorsulfonic acid under nitrogen protection at temperatures between -15°C to 15°C .

Industrial Production Methods: The industrial production of high-purity this compound involves improving post-treatment methods to stabilize intermediates, increase reaction yields, and enhance product purity. This method is highly applicable in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions: Vardenafil hydrochloride trihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted derivatives of vardenafil, which may have different pharmacological properties .

Scientific Research Applications

Vardenafil hydrochloride trihydrate has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: Vardenafil hydrochloride trihydrate is unique in its higher potency as a PDE5 inhibitor compared to sildenafil and tadalafil. its selectivity for other PDE isoforms is lower than that of tadalafil .

Biological Activity

Vardenafil hydrochloride trihydrate is a potent phosphodiesterase type 5 (PDE5) inhibitor primarily used for the treatment of erectile dysfunction (ED). Its biological activity is primarily linked to its ability to enhance the effects of nitric oxide (NO), leading to increased levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. This article explores the detailed mechanisms, pharmacokinetics, and clinical applications of vardenafil, supported by relevant research findings and case studies.

Vardenafil selectively inhibits PDE5, an enzyme responsible for the degradation of cGMP in smooth muscle tissues. The inhibition of PDE5 leads to increased concentrations of cGMP, resulting in smooth muscle relaxation and enhanced blood flow to the penis during sexual stimulation. This mechanism is crucial for achieving and maintaining an erection.

  • Chemical Structure : this compound has the molecular formula C23H32N6O4SHCl3H2OC_{23}H_{32}N_{6}O_{4}S\cdot HCl\cdot 3H_{2}O with a molecular weight of approximately 579.1 Da .

Pharmacokinetics

The pharmacokinetic profile of vardenafil reveals important insights into its absorption, distribution, metabolism, and excretion:

  • Absorption : Vardenafil is rapidly absorbed, with peak plasma concentrations occurring between 30 minutes to 2 hours after oral administration. Its bioavailability is approximately 15% .
  • Distribution : It has a steady-state volume of distribution (Vd) of about 208 L, indicating extensive tissue distribution .
  • Metabolism : The drug is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, with a significant metabolite being N-desethylvardenafil (M1), which retains some PDE5 inhibitory activity .
  • Elimination : The elimination half-life of vardenafil is approximately 4 hours, but clinical effects may persist beyond this time due to prolonged pharmacodynamic actions .

Erectile Dysfunction

Vardenafil is primarily indicated for the treatment of erectile dysfunction. Numerous clinical trials have demonstrated its efficacy:

  • A randomized controlled trial showed that vardenafil significantly improved erectile function compared to placebo, with a notable increase in the International Index of Erectile Function (IIEF) scores .
  • The recommended starting dose is typically 10 mg taken as needed before sexual activity.

Raynaud's Phenomenon

Recent studies have explored vardenafil's potential benefits beyond ED, particularly in treating Raynaud's phenomenon (RP):

  • A double-blind study involving patients with primary and secondary RP found that vardenafil significantly reduced the frequency and duration of Raynaud attacks. The average reduction in the Raynaud's Condition Score (RCS) was −0.45 compared to placebo (P = .03) .
  • Improved digital blood flow was observed, although not statistically significant (P = .14), suggesting that vardenafil may have vasodilatory effects beneficial for patients suffering from RP .

Research Findings and Case Studies

The following table summarizes key findings from various studies on vardenafil:

StudyPopulationDosageOutcomeKey Findings
JAMA Internal Medicine StudyPatients with RP10 mg twice dailySignificant reduction in RCSImproved symptoms in primary RP and systemic sclerosis patients; prolonged effect observed
Clinical Trial on EDMales with ED10 mg as neededEnhanced erectile functionSignificant improvement in IIEF scores compared to placebo
Pharmacokinetics StudyHealthy malesVarious dosesAbsorption and metabolism profilePeak concentration at ~60 min; bioavailability ~15%

Properties

IUPAC Name

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one;trihydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O4S.ClH.3H2O/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28;;;;/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30);1H;3*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCDRHDULQYRTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C.O.O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39ClN6O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30954704
Record name 2-[2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one--hydrogen chloride--water (1/1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30954704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

579.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330808-88-3
Record name Vardenafil hydrochloride trihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330808883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one--hydrogen chloride--water (1/1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30954704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vardenafil Hydrochloride Trihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VARDENAFIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M8S2CU0TS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.